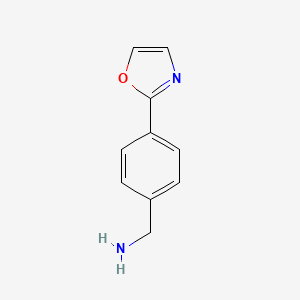

(4-(恶唑-2-基)苯基)甲胺

描述

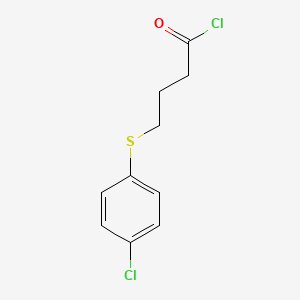

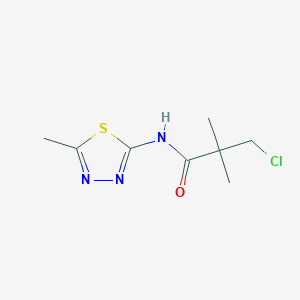

“(4-(Oxazol-2-yl)phenyl)methanamine” is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring . The oxazole ring contains atoms of nitrogen and oxygen, and it plays a very essential role in the area of medicinal chemistry . Oxazole derivatives have been investigated for the development of novel compounds which show favorable biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives involves various protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Molecular Structure Analysis

The molecular structure of “(4-(Oxazol-2-yl)phenyl)methanamine” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . Oxazole contains two unsaturation in a five-membered ring including a carbon atom that supports a nitrogen atom at position 3 and an oxygen atom at position 1 .Chemical Reactions Analysis

The chemical reactions of oxazole derivatives are diverse due to the presence of nitrogen and oxygen atoms in the five-membered ring . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .科学研究应用

催化转移氢化反应

相关化合物(4-苯基喹唑啉-2-基)甲胺被用来开发 N-杂环钌(II)配合物。这些配合物在苯乙酮衍生物的转移氢化中表现出高效率,转化率高达 99%,周转频率 (TOF) 值高 (Karabuğa 等人,2015 年)。

新型化合物的合成

合成了 N,N-二苄基-1-(1-[(4-甲基-2-苯基-4,5-二氢恶唑-4-基)甲基)]-1H-1,2,3-三唑-4-基)甲胺,展示了 (4-(恶唑-2-基)苯基)甲胺衍生物在创建新的化学结构中的用途 (Younas 等人,2014 年)。

抗菌剂的开发

合成了与 (4-(恶唑-2-基)苯基)甲胺相关的 1-(1H-苯并三唑-1-基)-1-取代苯基甲胺衍生物,并显示出不同程度的抗菌和抗真菌活性 (Visagaperumal 等人,2010 年)。

不对称合成

使用结构相似的化合物 (-)-2-氰基-6-苯氧基恶唑哌啶合成了 2-(1-氨基烷基)哌啶,突出了恶唑基化合物在不对称合成中的潜力 (Froelich 等人,1996 年)。

缓蚀

与 (4-(恶唑-2-基)苯基)甲胺密切相关的恶唑衍生物被研究了其在盐酸介质中对低碳钢的缓蚀性能,显示出腐蚀速率的显着降低 (Rahmani 等人,2018 年)。

细胞成像和光细胞毒性

合成了涉及苯基-N,N-双[(吡啶-2-基)甲胺] 的铁(III)配合物,该化合物与 (4-(恶唑-2-基)苯基)甲胺相关,并在细胞成像和红光光细胞毒性中显示出潜力 (Basu 等人,2014 年)。

未来方向

Oxazole and its derivatives have been intermittently satisfied as a functional lead molecule in modern medicinal chemistry . Enormous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

[4-(1,3-oxazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPQVUBGKVXPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Oxazol-2-yl)phenyl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)

![N-[(5-bromo-2-nitrophenyl)methyl]oxan-4-amine](/img/structure/B1406052.png)

![5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine](/img/structure/B1406056.png)

![1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine](/img/structure/B1406059.png)